6-(2,5-dimethylphenyl)sulfanyl-7H-purine
Description
Structure
3D Structure
Properties
CAS No. |
646510-18-1 |
|---|---|
Molecular Formula |
C13H12N4S |
Molecular Weight |
256.33 g/mol |
IUPAC Name |
6-(2,5-dimethylphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H12N4S/c1-8-3-4-9(2)10(5-8)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H,14,15,16,17) |
InChI Key |
VMDKIBNXFJICGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 2,5 Dimethylphenyl Sulfanyl 7h Purine
Established Synthetic Routes to 6-Sulfanyl-7H-Purine Systems
The foundational approach to synthesizing 6-sulfanyl-7H-purine systems, also known as 6-mercaptopurines, typically involves the introduction of a sulfur-containing functional group at the C6 position of the purine (B94841) ring. A common and well-established method is the reaction of a 6-halopurine, most frequently 6-chloropurine (B14466), with a sulfur nucleophile. This nucleophilic aromatic substitution reaction is a versatile and widely employed strategy.
Another classical approach is the Traube purine synthesis, which constructs the purine ring system from pyrimidine (B1678525) precursors. acs.org In the context of 6-thiopurines, this would involve the cyclization of an appropriately substituted 4,5-diaminopyrimidine (B145471) with a reagent that introduces the C6-substituent.
Furthermore, thionation reactions can be utilized to convert a 6-oxopurine (hypoxanthine) derivative into the corresponding 6-thiopurine. Reagents like Lawesson's reagent or phosphorus pentasulfide are commonly used for this transformation. This method is particularly useful when the corresponding 6-oxopurine is readily available.
These established routes provide a reliable foundation for accessing the 6-sulfanyl-7H-purine core, which can then be further functionalized.
Novel Synthetic Strategies for Introducing the 2,5-Dimethylphenyl Moiety
The introduction of the 2,5-dimethylphenyl group onto the sulfur atom at the C6 position of the purine ring is a key synthetic step. Building upon the established routes for 6-sulfanyl-7H-purine systems, several strategies can be envisioned.
A primary method involves the direct S-arylation of 6-mercaptopurine (B1684380) with a suitable 2,5-dimethylphenyl halide or another electrophilic partner. This reaction is often facilitated by a base to deprotonate the thiol, generating a more nucleophilic thiolate anion. The choice of base and solvent can be critical to optimize the yield and prevent side reactions.
Alternatively, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination adapted for S-arylation, could be employed. This would involve the reaction of 6-mercaptopurine with a 2,5-dimethylphenyl halide or triflate in the presence of a palladium catalyst, a suitable ligand, and a base. This approach offers the potential for high efficiency and broad substrate scope.
Another strategy could involve the reaction of 6-chloropurine with 2,5-dimethylthiophenol in the presence of a base. This nucleophilic substitution reaction is a straightforward and commonly used method for preparing arylthioethers of purines. The reactivity of 6-chloropurine makes it an excellent electrophile for this transformation.
| Starting Material | Reagent | Reaction Type | Product |
| 6-Mercaptopurine | 2,5-Dimethylphenyl halide | Nucleophilic Substitution | 6-(2,5-Dimethylphenyl)sulfanyl-7H-purine |
| 6-Mercaptopurine | 2,5-Dimethylphenylboronic acid | Chan-Lam Coupling | This compound |
| 6-Chloropurine | 2,5-Dimethylthiophenol | Nucleophilic Substitution | This compound |
Regioselective and Stereoselective Synthetic Approaches for Analogues
The synthesis of analogues of this compound often requires control over regioselectivity, particularly concerning the substitution pattern on the purine ring. For instance, direct C-H functionalization methods are emerging as powerful tools for the regioselective introduction of substituents. mdpi.com For example, direct C-H cyanation of purines has been developed, allowing for the introduction of a cyano group at the C8 position. mdpi.com Such methods could potentially be adapted to introduce other functional groups on the purine core of this compound.
When synthesizing nucleoside analogues, where a sugar moiety is attached to the purine base, stereoselectivity becomes a critical consideration. Glycosylation reactions, where the purine base is coupled with a protected sugar derivative, must be carefully controlled to obtain the desired anomer (α or β). The use of specific catalysts and reaction conditions can influence the stereochemical outcome of the glycosylation.
Furthermore, the synthesis of purine derivatives with substituents at specific nitrogen atoms (e.g., N7 vs. N9) requires regioselective alkylation or arylation strategies. The choice of protecting groups and the reaction conditions can direct the incoming substituent to the desired nitrogen atom. For example, N7-alkylation of 6-substituted purines has been achieved using specific catalysts and reaction conditions. nih.gov
Derivatization Strategies for Structural Exploration and Library Synthesis
To explore the structure-activity relationships (SAR) of this compound, the synthesis of a library of related compounds is often necessary. This involves systematic modifications of different parts of the molecule.
One common derivatization strategy is to vary the substitution pattern on the phenyl ring. A library of analogues could be synthesized by using a range of substituted thiophenols in the reaction with 6-chloropurine. This would allow for the exploration of the effects of different substituents on the biological activity of the resulting compounds.
Another approach is to modify the purine core itself. For example, substituents could be introduced at the C2 or C8 positions of the purine ring. This can be achieved by starting with appropriately substituted purine precursors or by using direct C-H functionalization methods. mdpi.com
Furthermore, the nitrogen atoms of the purine ring can be alkylated or acylated to generate a diverse set of derivatives. The synthesis of N9-alkylated 6-thiopurines has been reported, and these compounds can serve as prodrugs for the parent 6-thiopurine. nih.gov
The development of solid-phase synthesis methods for purine derivatives has also facilitated the rapid generation of compound libraries. google.com In this approach, the purine scaffold is attached to a solid support, and various building blocks are sequentially added to generate a diverse range of compounds.
| Modification Site | Synthetic Strategy | Potential Derivatives |
| Phenyl Ring | Use of substituted thiophenols | Analogues with different substituents on the phenyl ring |
| Purine C2 Position | Start with 2-substituted 6-chloropurine | 2-Amino, 2-chloro, 2-alkyl derivatives |
| Purine C8 Position | Direct C-H functionalization | 8-Cyano, 8-halo, 8-aryl derivatives |
| Purine N9 Position | Alkylation of the purine | N9-Alkyl or N9-aryl derivatives |
Molecular Targets and Biochemical Mechanisms of Action of 6 2,5 Dimethylphenyl Sulfanyl 7h Purine
Identification and Characterization of Enzyme Inhibition Profiles
There is no specific information available in the public research domain detailing the enzyme inhibition profile of 6-(2,5-dimethylphenyl)sulfanyl-7H-purine, including any potential activity against adenosine (B11128) deaminase.
Enzyme Kinetics and Inhibition Constants (Ki, IC50)
No studies providing enzyme kinetic data, such as inhibition constants (K_i) or half-maximal inhibitory concentrations (IC_50), for this compound were found. For context, other purine (B94841) analogs, such as certain 6-alkoxy purines, have been evaluated for their inhibitory concentrations against various cancer cell lines, with some showing IC_50 values in the micromolar range. lookchem.com However, these values are specific to the tested compounds and cell lines and cannot be extrapolated to the subject compound.
Specificity and Selectivity Profiling against Related Biochemical Pathways
A specificity and selectivity profile for this compound against related biochemical pathways is not documented. Research on other 6-substituted purines demonstrates that modifications to the purine core can lead to varied biological activities, including antifungal properties and the ability to stimulate immune responses. nih.govscielo.org.mx For instance, a novel series of 6-substituted thieno[2,3-d]pyrimidine (B153573) antifolates was found to be a selective inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), an enzyme in the purine biosynthesis pathway. nih.gov This highlights the principle of selectivity but provides no direct data on the compound .
Modulation of Cellular Signaling Pathways and Biological Processes
No specific data exists on how this compound modulates cellular signaling pathways. The broader class of thiopurines, such as 6-mercaptopurine (B1684380) (6-MP) and azathioprine, are known to exert their effects through complex mechanisms after being metabolized into active compounds like 6-thioguanine (B1684491) nucleotides (6-TGNs). nih.govresearchgate.net These metabolites can interfere with cellular processes, including T-cell signaling and apoptosis induction. oup.comnih.gov
Analysis of Cell Cycle Perturbations in In Vitro Systems
There are no available studies analyzing the effect of this compound on the cell cycle in in vitro systems. Studies on other purine analogs have shown the ability to induce cell cycle arrest. For example, some 6-alkoxy purine derivatives were found to cause an increase in the sub-G1 cell population in Jurkat cells, which is indicative of apoptosis. researchgate.netnih.gov
Investigation of Apoptotic Mechanisms in Cell Lines
No investigations into the apoptotic mechanisms induced by this compound in any cell line have been published. The general mechanism for many thiopurine drugs involves a combination of antimetabolic and pro-apoptotic actions. nih.govresearchgate.net For some thiopurines, the induction of apoptosis is a key part of their immunosuppressive and cytotoxic effects, often mediated by the activation of caspases and interference with key signaling proteins like Rac1. oup.comnih.gov
Interactions with Nucleic Acid Biosynthesis Pathways
Specific interactions between this compound and nucleic acid biosynthesis pathways have not been reported. The mechanism for many well-known thiopurines, like 6-MP and 6-thioguanine, involves their conversion into metabolites that can inhibit de novo purine biosynthesis. researchgate.netcapes.gov.br Furthermore, these metabolites can be incorporated into DNA and RNA, leading to cytotoxicity and cell death. oup.comcapes.gov.br One study on N-(Purin-6-yl)aminopolymethylene carboxylic acid derivatives concluded that the most promising compound from that series acts as an inhibitor of DNA biosynthesis. nih.gov
No Publicly Available Data on the Molecular Interactions of this compound
Following a comprehensive search of available scientific literature and databases, no specific research detailing the molecular targets, biochemical mechanisms of action, or in vitro ligand-target interaction dynamics for the chemical compound This compound could be identified.
Despite targeted searches for binding assays, kinase inhibition studies, and other in vitro evaluations, the scientific record does not appear to contain publicly accessible data on the binding affinities (such as Kᵢ, IC₅₀, or Kₔ values) of this specific purine derivative with any biological targets. Consequently, the creation of an article with the requested detailed research findings and data tables is not possible at this time.
General research on purine analogues shows a wide range of biological activities, often targeting enzymes like kinases or cellular receptors. However, the specific substitutions on the purine core, in this case, the 2,5-dimethylphenylsulfanyl group at the 6th position, are critical in determining the compound's unique pharmacological profile and its affinity for specific molecular targets. Without dedicated studies on this particular molecule, any discussion of its biochemical mechanisms would be purely speculative.
Researchers and organizations interested in the pharmacological potential of This compound would need to conduct initial screening and in vitro studies to determine its biological activity and identify its molecular interaction partners.
Structural Biology and Structure Activity Relationship Sar Studies of 6 2,5 Dimethylphenyl Sulfanyl 7h Purine
Crystallographic Analysis of Compound-Target Complexes
While specific crystallographic data for 6-(2,5-dimethylphenyl)sulfanyl-7H-purine complexed with a target protein is not publicly available, analysis of closely related 6-substituted purine (B94841) analogs, particularly kinase inhibitors, provides a strong model for its binding behavior.
6-substituted purine derivatives commonly target the ATP-binding site of protein kinases. The binding mode is anchored by key hydrogen bonds between the purine core and the "hinge" region of the kinase, a critical backbone segment connecting the N- and C-lobes of the enzyme.
Hinge Region Binding : The purine's N1 nitrogen typically acts as a hydrogen bond acceptor from a backbone NH group of an amino acid in the hinge region (e.g., the third hinge residue). The 6-amino group of adenine-like purines often donates a hydrogen bond to a backbone carbonyl in the same region. For 6-thiopurine derivatives, which lack this donor, the N7-H may engage in alternative hydrogen bonding.
Hydrophobic Interactions : The 6-(2,5-dimethylphenyl)sulfanyl moiety is positioned to extend into a hydrophobic pocket within the ATP-binding site. The dimethylphenyl group is critical for establishing van der Waals contacts and hydrophobic interactions, which significantly contribute to binding affinity. The specific 2,5-dimethyl substitution pattern dictates the orientation of the ring to maximize these favorable interactions within the pocket.
Gatekeeper Residue Interaction : The inhibitor's conformation is also influenced by the "gatekeeper" residue, an amino acid that controls access to a deeper hydrophobic pocket. The nature and size of this residue can determine the selectivity of the inhibitor across different kinases.
In its bound state, the compound is expected to adopt a relatively planar conformation in the purine core to facilitate hinge binding. The dihedral angles of the sulfanyl (B85325) linker (C6-S-C-aryl) are crucial for orienting the dimethylphenyl group optimally within the hydrophobic pocket. This orientation is a result of balancing the electronic effects of the sulfur atom and the steric demands of the methyl groups to achieve the most stable and potent inhibitory conformation. Docking studies on similar inhibitors reveal that the aryl group often settles into a groove adjacent to the ATP-binding site, sometimes referred to as the "DFG-out" conformation pocket, which is characteristic of inactive kinases. nih.govacs.org
Systematic Structural Modifications and Their Impact on Biochemical Activity
Modifications to the purine ring at positions other than C6 have a profound impact on potency and selectivity. The purine acts as the primary scaffold for hinge binding, and substituents can modulate this interaction or provide additional contact points with the enzyme.
For instance, adding substituents at the C2 and C8 positions is a common strategy to enhance affinity and tune selectivity. nih.govrsc.org An anilino group at the C2 position, for example, can form additional hydrogen bonds with residues like Asp86 in CDK2, dramatically increasing potency. nih.gov Halogenation at the C8 position has been used to reduce off-target effects while maintaining on-target cytotoxicity. rsc.org
Table 1: Effect of Purine Core Modifications on Activity of 6-Arylthio-Purine Analogs
| Modification Position | Type of Substituent | Observed Effect on Activity | Rationale |
| C2 | Amino, Anilino | Often increases potency. nih.gov | Can form additional H-bonds with the kinase. |
| C2 | Fluoro | Can alter electronic properties and serve as a bioisostere. | Modulates pKa and potential for halogen bonding. |
| C8 | Halogens (F, Cl, Br) | Can maintain or slightly reduce primary activity while decreasing off-target toxicity. rsc.org | Alters electronics and blocks potential metabolic sites. |
| N9 | Alkyl, Cyclopentyl | Often required for activity; modulates solubility and steric fit. nih.gov | Occupies the ribose-binding pocket. |
The linker and the aryl group are primary determinants of potency and selectivity, governing how the molecule interacts with regions outside the core hinge-binding area.
Sulfanyl Linker : The sulfur atom in the sulfanyl linker is more than a simple spacer. Its size, bond angles, and lipophilicity differ from oxygen or nitrogen linkers, influencing the precise positioning of the aryl group. The sulfur atom is part of a thioether, which is generally stable but can be a site for metabolism, potentially forming sulfoxides or sulfones. This metabolic conversion can alter the compound's activity and properties. Compared to ether (-O-) or amine (-NH-) linkers, the thioether (-S-) linker provides a unique geometry and electronic character that can be crucial for fitting into a specific sub-pocket of the target enzyme. nih.gov
Aryl Moiety : The 2,5-dimethylphenyl group is critical for binding affinity. Its role is to occupy a hydrophobic pocket, and its substitution pattern is key. Moving or changing the methyl groups would alter the fit and the hydrophobic interactions. For example, a different substitution pattern might lead to a steric clash with a residue in the binding pocket, reducing activity. Conversely, other substituents on the aryl ring (e.g., trifluoromethyl, methoxy) could be explored to probe for additional interactions or to modulate pharmacokinetic properties. acs.orgnih.gov
Table 2: SAR of the Sulfanyl Linker and Aryl Moiety
| Molecular Component | Modification | Impact on Activity | Rationale |
| Sulfanyl Linker | Oxidation to Sulfoxide/Sulfone | Generally alters or reduces activity. | Changes geometry, polarity, and H-bond accepting capacity. |
| Sulfanyl Linker | Replacement with -O- or -NH- | Significantly changes activity profile and selectivity. nih.gov | Alters bond angles, length, and electronic properties, repositioning the aryl group. |
| Aryl Moiety | Removal of methyl groups | Likely decreases potency. | Loss of specific hydrophobic interactions and van der Waals contacts. |
| Aryl Moiety | Isomeric relocation of methyl groups | Potentially reduces activity. | Disrupts optimal fit within the hydrophobic pocket. |
| Aryl Moiety | Addition of other substituents | Can increase or decrease activity. | Depends on whether the new group can form favorable interactions (e.g., H-bonds, halogen bonds) or causes steric hindrance. |
Rational Design Principles for Enhancing Potency and Selectivity
Based on the SAR analysis of this compound and its analogs, several rational design principles emerge for developing improved compounds:
Preserve the Hinge-Binding Motif : The purine core, particularly the N1 and N7 positions, is essential for anchoring the inhibitor to the kinase hinge. Modifications should not disrupt these fundamental interactions.
Optimize Hydrophobic Interactions : The potency of this scaffold is heavily dependent on the fit of the aryl moiety in the hydrophobic pocket. Design efforts can focus on exploring alternative substitution patterns on the phenyl ring to maximize van der Waals forces and hydrophobic contacts. Computational modeling can guide the selection of substituents that best complement the topology of the target's binding site.
Introduce Additional Specific Interactions : To improve both potency and selectivity, new functional groups can be introduced. For example, adding a hydrogen bond donor/acceptor to the aryl ring or a substituent at the C2 position of the purine core could engage with specific amino acid residues unique to the target kinase, thereby increasing selectivity over other kinases. nih.gov
Target Inactive Kinase Conformations : A key strategy for achieving selectivity is to design inhibitors that specifically bind to the inactive conformation of a kinase (e.g., the "DFG-out" state). nih.govacs.org The flexibility of the sulfanyl linker and the nature of the aryl group can be optimized to exploit the allosteric site that becomes accessible in this inactive state, which is often less conserved than the ATP-binding site itself.
Modulate Physicochemical Properties : For a compound to be a successful drug candidate, it must have appropriate pharmacokinetic properties. The linker and substituents can be modified to improve solubility, membrane permeability, and metabolic stability without compromising target affinity. For example, replacing a metabolically labile group with a more stable isostere can prolong the compound's half-life.
By systematically applying these principles, the this compound scaffold can serve as a valuable starting point for the development of highly potent and selective therapeutic agents.
Computational and Theoretical Investigations of 6 2,5 Dimethylphenyl Sulfanyl 7h Purine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For various purine (B94841) derivatives, HOMO energies have been computed to range from -7.400 to -4.392 eV, and LUMO energies from -5.341 to -0.889 eV. researchgate.net For instance, studies on other purine-like structures have shown that a smaller energy gap can correlate with higher biological activity. nih.gov
| Parameter | Typical Value Range for Purine Derivatives (eV) researchgate.net | Significance |
|---|---|---|
| HOMO Energy | -7.400 to -4.392 | Indicates the electron-donating ability (nucleophilicity). Higher energy often corresponds to a better electron donor. |
| LUMO Energy | -5.341 to -0.889 | Indicates the electron-accepting ability (electrophilicity). Lower energy often corresponds to a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Variable | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |
Quantum chemical calculations can predict spectroscopic properties, which can be invaluable for the characterization of a newly synthesized compound like 6-(2,5-dimethylphenyl)sulfanyl-7H-purine.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms in a molecule. By comparing the calculated spectrum with the experimental one, researchers can confirm the molecular structure. For example, in a related purine derivative, the disappearance of signals for 5,6-diamino-groups and the appearance of new signals for NH protons in the ¹H NMR spectrum helped confirm the final structure. nih.gov
IR (Infrared): IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. DFT calculations can predict these vibrational frequencies. For instance, the absence of an absorption peak around 1275 cm⁻¹, characteristic of a C=S group, in a modified 6-mercaptopurine (B1684380) compound confirmed the formation of a complex via the sulfur atom. nih.gov
| Spectroscopic Technique | Predicted Property | Application for this compound |
|---|---|---|
| ¹H and ¹³C NMR | Chemical Shifts (ppm) | Confirmation of the molecular structure by matching predicted shifts with experimental data. |
| IR | Vibrational Frequencies (cm⁻¹) | Identification of functional groups (e.g., N-H, C-N, C-S bonds) and confirmation of the overall structure. |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. This method is crucial in drug discovery for identifying potential biological targets and understanding the binding mechanism.
The process involves placing the ligand in the binding site of a protein and calculating the binding affinity, usually expressed as a docking score or binding energy (in kcal/mol). A more negative binding energy indicates a more favorable binding interaction. For example, in a study of purine analogues targeting the enzyme cyclooxygenase-2 (COX-2), docking scores ranged from -7.76 to -8.82 kcal/mol for the most promising compounds. nih.gov
For this compound, docking studies would involve selecting potential protein targets (e.g., kinases, transferases) and evaluating its binding affinity and interactions with the amino acid residues in the active site. This can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes and stability of the complex.
For this compound, an MD simulation could:
Assess the stability of the binding pose predicted by molecular docking.
Reveal how the ligand and protein adapt to each other's presence.
Provide insights into the binding kinetics (the rates of association and dissociation of the ligand).
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.
To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with known biological activities would be required. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods would then be used to build a model that correlates these descriptors with the observed activity. Such a model can be highly valuable for guiding the design of more potent analogues. researchgate.net
Pharmacophore Modeling and Virtual Screening for Novel Analogues
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on the structure of a known active ligand or the active site of a protein.
For this compound, a pharmacophore model could be developed to define the key chemical features responsible for its (hypothetical) activity. This model, typically consisting of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore. This process, known as virtual screening, can efficiently identify new potential drug candidates with diverse chemical scaffolds but similar interaction capabilities.
Preclinical Biological Evaluation of 6 2,5 Dimethylphenyl Sulfanyl 7h Purine in in Vitro and Non Human in Vivo Research Models
Efficacy Studies in Relevant Cell Culture Systems (e.g., Cancer Cell Lines, Microbial Strains)
The purine (B94841) scaffold is a foundational element in a multitude of biologically active molecules, and its derivatives are extensively studied for their therapeutic potential, particularly as cytotoxic and antimicrobial agents. researchgate.netnih.gov The substitution at various positions on the purine ring plays a critical role in determining the compound's biological activity.
While direct and specific efficacy data for 6-(2,5-dimethylphenyl)sulfanyl-7H-purine is not extensively available in the reviewed literature, the broader class of purine derivatives has demonstrated significant activity in various cell culture systems. For instance, various 6,9-disubstituted purine analogs have shown promising cytotoxic activities against a range of cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells, with IC50 values in the low micromolar range. researchgate.net Similarly, other substituted purines have exhibited potent cytotoxic activity against the NCI-60 human tumor cell line panel. nih.gov
The 2,5-dimethylphenyl moiety itself is a feature in compounds with recognized antimicrobial properties. nih.gov Derivatives containing this scaffold have been investigated for their activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.govresearchgate.net For example, certain N-2,5-dimethylphenylthioureido acid derivatives have shown activity against multidrug-resistant strains of Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. nih.govresearchgate.net
Interactive Data Table: Efficacy of Related Purine Derivatives in Cancer Cell Lines
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6,9-disubstituted purine analogs | Huh7 (Liver) | 0.05 - 21.8 | researchgate.net |
| 6,9-disubstituted purine analogs | HCT116 (Colon) | 0.05 - 21.8 | researchgate.net |
| 6,9-disubstituted purine analogs | MCF7 (Breast) | 0.05 - 21.8 | researchgate.net |
Assessment of Biological Responses in Non-Human Organismal Models
Specific in vivo studies on this compound in non-human organismal models are not detailed in the currently available literature. Research on related purine analogs provides some insight into the potential areas of investigation.
Evaluation of Biochemical Markers in Animal Tissues
The in vivo evaluation of novel therapeutic compounds often involves the assessment of various biochemical markers in animal tissues to understand their systemic effects. For purine analogs with anticancer potential, this could include monitoring markers related to cell proliferation, apoptosis, and organ function in preclinical models. However, no specific data on the evaluation of biochemical markers in animal tissues following administration of this compound has been reported.
Histopathological and Molecular Analysis in Preclinical Specimens
Histopathological and molecular analyses are crucial for understanding the effect of a compound on tissue architecture and cellular pathways. For anticancer agents, this typically involves examining tumor tissues for evidence of necrosis, apoptosis, and inhibition of angiogenesis. For antimicrobial agents, relevant tissues would be analyzed for a reduction in microbial load and inflammation. At present, there are no published histopathological or molecular analysis reports specifically for this compound in preclinical specimens.
Mechanistic Insights from In Vitro and Ex Vivo Assays
The precise mechanism of action for this compound has not been elucidated in the reviewed scientific literature. However, based on the known mechanisms of other purine derivatives, several potential pathways could be involved.
Many purine analogs exert their cytotoxic effects by interfering with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. nih.gov Some act as inhibitors of key enzymes involved in cellular proliferation, such as cyclin-dependent kinases (CDKs) or topoisomerases. researchgate.net The antimicrobial action of some related scaffolds has been attributed to the inhibition of essential bacterial enzymes or disruption of cell wall integrity. nih.gov For example, some antimicrobial compounds target the bacterial cell division protein FtsZ.
Further mechanistic studies, such as enzyme inhibition assays, cell cycle analysis, and apoptosis assays, would be necessary to determine the specific molecular targets and pathways affected by this compound.
Advanced Analytical and Spectroscopic Characterization of 6 2,5 Dimethylphenyl Sulfanyl 7h Purine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 6-(2,5-dimethylphenyl)sulfanyl-7H-purine, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the purine (B94841) and dimethylphenyl rings, as well as the methyl groups, would exhibit characteristic chemical shifts. The protons on the purine ring (C2-H and C8-H) would appear as singlets in the aromatic region. The protons of the dimethylphenyl group would show a more complex pattern in the aromatic region, and the two methyl groups would each give rise to a singlet in the aliphatic region. The N-H proton of the purine ring may appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the purine and dimethylphenyl rings would be indicative of their electronic environment. The two methyl carbons would appear at the upfield end of the spectrum.
A hypothetical data table for the NMR characterization is presented below.
Table 1: Hypothetical NMR Data for this compound | ¹H NMR | | ¹³C NMR | | | :--- | :--- | :--- | :--- | | Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) | Assignment | | ~13.5 | br s | N(7)-H | ~155.0 | C6 | | ~8.7 | s | C8-H | ~151.0 | C2 | | ~8.5 | s | C2-H | ~145.0 | C4 | | ~7.5 | s | Phenyl C6'-H | ~138.0 | C5' | | ~7.2 | d | Phenyl C4'-H | ~136.0 | C2' | | ~7.1 | d | Phenyl C3'-H | ~131.0 | C1' | | ~2.4 | s | Methyl (C5') | ~130.0 | C4' | | ~2.2 | s | Methyl (C2') | ~129.0 | C3' | | | | | ~125.0 | C6' | | | | | ~21.0 | Methyl (C5') | | | | | ~20.0 | Methyl (C2') | Note: This is a hypothetical representation and actual values may vary based on experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition of the molecule with high accuracy.
Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern would likely involve cleavage of the C-S bond, leading to the formation of ions corresponding to the purine and dimethylphenylthiol moieties.
Table 2: Hypothetical Mass Spectrometry Data for this compound
| Technique | Ion | m/z (calculated) | m/z (observed) | Assignment |
|---|---|---|---|---|
| HRMS (ESI+) | [M+H]⁺ | 271.0915 | Value | Molecular Ion |
| MS/MS | Fragment 1 | Value | Value | [Purine-SH]⁺ |
| MS/MS | Fragment 2 | Value | Value | [Dimethylphenyl]⁺ |
Note: This is a hypothetical representation. Observed m/z values would be determined experimentally.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and its electronic transitions, respectively.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H, C-H, C=N, and C=C functional groups. The N-H stretching vibration of the purine ring would be observed as a broad band. The C-H stretching vibrations of the aromatic rings and methyl groups would also be present.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would exhibit absorption maxima corresponding to the π → π* and n → π* electronic transitions within the purine and dimethylphenyl chromophores.
Table 3: Hypothetical IR and UV-Vis Data for this compound
| IR Spectroscopy | UV-Vis Spectroscopy | ||
|---|---|---|---|
| Wavenumber (cm⁻¹) | Assignment | λmax (nm) | Assignment |
| ~3100-3000 | Aromatic C-H stretch | ~280 | π → π* |
| ~2950-2850 | Aliphatic C-H stretch | ~250 | π → π* |
| ~1600-1450 | C=C and C=N stretch | ||
| ~3400 (broad) | N-H stretch |
Note: This is a hypothetical representation and actual values may vary.
Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and can also be used for its isolation and purification. A reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected by a UV detector at a wavelength where it exhibits strong absorbance. A pure sample would ideally show a single sharp peak in the chromatogram.
Table 4: Hypothetical HPLC Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (0.1% TFA) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Retention Time | Value (e.g., 8.5 min) |
Note: This is a hypothetical representation of typical HPLC conditions.
X-ray Diffraction for Solid-State Structure Determination
Table 5: Hypothetical Crystal Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a = value Å, b = value Å, c = value Åα = 90°, β = value°, γ = 90° |
| Volume | value ų |
| Z | e.g., 4 |
Note: This is a hypothetical representation of crystallographic data.
Future Research Directions and Translational Potential of the 6 2,5 Dimethylphenyl Sulfanyl 7h Purine Scaffold in Academic Discovery
Development of Novel Chemical Probes for Target Validation
A critical step in the early-stage development of any bioactive scaffold is the definitive identification and validation of its molecular target(s). For the 6-(2,5-dimethylphenyl)sulfanyl-7H-purine core, the development of chemical probes is a paramount research direction. These probes are specialized derivatives designed to help researchers visualize, isolate, and confirm the direct binding partners of the compound within a complex biological system.
Strategies for probe development would involve the synthesis of derivatives that retain the core pharmacophore responsible for biological activity while incorporating a functional handle for detection or enrichment. Potential modifications could include:
Affinity-Based Probes: Attaching a biotin (B1667282) tag to a non-critical position on the purine (B94841) or phenyl ring. This would allow for the capture and subsequent identification of target proteins using streptavidin-based affinity chromatography followed by mass spectrometry.
Fluorescent Probes: Incorporating a fluorophore to enable visualization of the compound's subcellular localization via fluorescence microscopy. This can provide clues about its mechanism of action by showing whether it accumulates in the nucleus, mitochondria, or other organelles.
Photo-affinity Probes: Introducing a photoreactive group (e.g., a diazirine or benzophenone) that, upon UV irradiation, forms a covalent bond with the target protein. This technique provides a more robust and direct method for identifying binding partners.
These chemical biology tools would be instrumental in validating the downstream effects observed in cellular assays and confirming that the this compound scaffold acts on its intended target, a crucial step before committing to more extensive optimization efforts.
Strategies for Understanding and Mitigating Resistance Mechanisms in Research Models
As with many targeted agents, the potential for acquired resistance is a significant hurdle. Research programs focusing on the this compound scaffold must proactively investigate and plan for potential resistance mechanisms. Given that similar 6-substituted purine scaffolds have been shown to target protein kinases, several well-established resistance strategies in research models can be anticipated. mdpi.comnih.gov
Key research strategies should include:
Long-term Culture Studies: Exposing cancer cell lines to escalating concentrations of a lead compound derived from the scaffold over an extended period to select for resistant clones.
Genomic and Proteomic Analysis of Resistant Cells: Comparing the genetic and protein expression profiles of the resistant cells to the parental, sensitive cells. This can identify mutations in the target protein (e.g., gatekeeper mutations in a kinase domain) or the upregulation of bypass signaling pathways that circumvent the drug's inhibitory action.
Rational Design of Second-Generation Inhibitors: Once a resistance mechanism is identified, the scaffold can be modified to overcome it. For example, if a specific mutation in the target's binding pocket emerges, the 2,5-dimethylphenyl group or the purine core could be altered to accommodate this change and restore binding affinity.
By understanding how resistance develops, researchers can devise combination strategies or design next-generation compounds capable of treating refractory disease models.
Integration with Systems Biology and Omics Approaches for Comprehensive Understanding
To gain a holistic view of the biological impact of the this compound scaffold, its integration with systems biology and multi-omics approaches is essential. nih.govnih.gov Instead of focusing on a single target or pathway, these methods provide a comprehensive snapshot of the global changes occurring within a cell or organism upon treatment. nih.gov
Table 1: Application of Omics Technologies in Scaffold Analysis
| Omics Technology | Research Application for the Purine Scaffold | Potential Insights |
|---|---|---|
| Transcriptomics (RNA-seq) | Analyze changes in gene expression in cells treated with the compound. | Identification of regulated pathways (e.g., cell cycle, apoptosis, inflammation), discovery of off-target effects, and generation of mechanistic hypotheses. nih.gov |
| Proteomics | Quantify changes in protein levels and post-translational modifications (e.g., phosphorylation). | Direct validation of target engagement (e.g., reduced phosphorylation of a kinase substrate) and understanding of downstream signaling consequences. |
| Metabolomics | Profile changes in small molecule metabolites within the cell. | Revealing impacts on cellular metabolism, such as glycolysis or fatty acid synthesis, which are often dysregulated in disease states. nih.gov |
| Interactomics | Map the network of protein-protein interactions that are altered by the compound. | Building comprehensive models of the drug's mechanism of action and identifying key nodes that could be co-targeted for synergistic effects. nih.gov |
These large-scale datasets can be integrated to build computational models that predict drug response, identify biomarkers for patient stratification in future translational studies, and uncover novel therapeutic applications for the scaffold. nih.gov This approach moves beyond a linear understanding of drug action to a more dynamic and interconnected network view. nih.govnih.gov
Opportunities for Scaffold Optimization in Early-Stage Academic Discovery Programs
The this compound scaffold is rich with opportunities for chemical modification to enhance its drug-like properties. Structure-activity relationship (SAR) studies are central to academic discovery programs, aiming to systematically modify the scaffold and assess the impact on potency, selectivity, and physicochemical properties. mdpi.com Research on related purine analogues provides a strong foundation for guiding these optimization efforts. mdpi.comnih.govresearchgate.net
Key areas for optimization include:
Substitution on the Phenyl Ring: The 2,5-dimethyl substitution provides a specific hydrophobic interaction. mdpi.com Exploring alternative substitutions on the phenyl ring (e.g., halogens, methoxy (B1213986) groups, trifluoromethyl groups) could fine-tune these interactions, potentially increasing potency or altering target selectivity. For instance, replacing the 2,5-dimethylphenyl group with other moieties was shown to affect interactions within the target's binding pocket in similar purine-based inhibitors. mdpi.com
Modification of the Purine Core: The 7H-purine is a common tautomer, but substitutions at the N7 or N9 positions can significantly impact biological activity and kinase selectivity. mdpi.com Adding groups like cyclopentyl at the N9 position has been shown in other purine series to enhance antiproliferative activity by establishing further hydrophobic contacts. mdpi.com
Alterations at the C2 and C8 Positions: The purine ring offers additional vectors for modification. Introducing small substituents at the C2 or C8 positions could be explored to probe for additional interactions within the target's active site or to modulate the electronic properties of the purine system.
Table 2: Potential Scaffold Optimization Strategies Based on Related Purines
| Position of Modification | Proposed Change | Rationale / Potential Outcome | Supporting Evidence Context |
|---|---|---|---|
| Phenyl Ring Substituents | Replace dimethyl with electron-withdrawing (e.g., -CF3) or donating groups (e.g., -OCH3). | Modulate binding affinity and selectivity; alter metabolic stability. | Different substitutions on phenyl rings of kinase inhibitors drastically alter binding. mdpi.com |
| N9 Position of Purine | Addition of a cyclopentyl or other alkyl/aryl group. | Enhance hydrophobic interactions in the kinase domain; improve antiproliferative effects. | The cyclopentyl group at N9 was found to be optimal for EGFR inhibitory activity in a related purine series. mdpi.com |
| C6 Linker | Replace the thioether (-S-) with an amine (-NH-) or other linkers. | Change bond angles and flexibility, potentially improving target fit. | Different linkers are commonly used to tune the properties of 6-substituted purines. researchgate.netresearchgate.net |
Through iterative cycles of design, synthesis, and biological testing, these academic explorations can systematically improve the profile of the this compound scaffold, paving the way for more advanced preclinical development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
